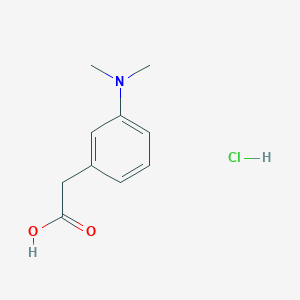

(3-Dimethylamino-phenyl)-acetic acid hydrochloride

Description

Properties

IUPAC Name |

2-[3-(dimethylamino)phenyl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-11(2)9-5-3-4-8(6-9)7-10(12)13;/h3-6H,7H2,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTQEQNUDWUXSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373223-10-9 | |

| Record name | Benzeneacetic acid, 3-(dimethylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

(3-Dimethylamino-phenyl)-acetic acid hydrochloride chemical properties

An In-Depth Technical Guide to (3-Dimethylamino-phenyl)-acetic acid hydrochloride: Properties, Synthesis, and Applications

Introduction

(3-Dimethylamino-phenyl)-acetic acid hydrochloride is an aromatic amino acid derivative that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a phenylacetic acid core with a meta-positioned dimethylamino group, offers a unique combination of functionalities. The hydrochloride salt form enhances its aqueous solubility, making it a versatile reagent for a variety of chemical transformations.[1] This guide provides a comprehensive technical overview of its chemical properties, a representative synthetic protocol, analytical methodologies, and its applications for researchers, scientists, and drug development professionals. The insights herein are grounded in established chemical principles to provide an authoritative resource for laboratory applications.

Chemical Identity and Physicochemical Properties

Precise identification is paramount for ensuring experimental reproducibility. The compound is systematically named and cataloged under various identifiers.

| Identifier | Value |

| IUPAC Name | 2-(3-(dimethylamino)phenyl)acetic acid hydrochloride |

| CAS Number | 132864-53-0 (for free base)[2] |

| Molecular Formula | C₁₀H₁₄ClNO₂ |

| Molecular Weight | 215.68 g/mol |

| InChI Key | InChIKey=GSTJCUXQMLRJQX-UHFFFAOYSA-N (representative for similar structure)[3] |

| Canonical SMILES | CN(C)C1=CC(=CC=C1)CC(=O)O.Cl |

The physical properties of the hydrochloride salt are tailored for ease of use in laboratory settings, particularly where aqueous reaction media are employed.

| Property | Description | Source |

| Appearance | Off-white to white solid or powder. | [3] |

| Solubility | The hydrochloride salt form enhances solubility in polar solvents, including water.[1] | [1] |

| Melting Point | Not widely reported; requires experimental determination. |

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical quality control steps. The following spectroscopic features are expected for (3-Dimethylamino-phenyl)-acetic acid hydrochloride:

-

¹H NMR: The spectrum should exhibit characteristic signals for the aromatic protons (typically in the δ 7.0-7.5 ppm region), a singlet for the methylene (-CH₂-) protons adjacent to the carboxyl group (δ ~3.6 ppm), and a singlet for the two equivalent methyl groups of the dimethylamino moiety (δ ~2.9 ppm). The acidic proton of the carboxylic acid may be broad or exchange with solvent.

-

¹³C NMR: Key resonances would include those for the carboxyl carbon (δ > 170 ppm), aromatic carbons (δ 110-150 ppm), the methylene carbon, and the methyl carbons of the dimethylamino group.

-

Infrared (IR) Spectroscopy: Expect a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-N stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak for the free base (C₁₀H₁₃NO₂) upon deprotonation and loss of HCl.

Experimental Protocol: Purity Assessment by HPLC-UV

This protocol describes a self-validating system for determining the purity of (3-Dimethylamino-phenyl)-acetic acid hydrochloride.

Causality: Reverse-phase HPLC is chosen for its ability to separate polar and non-polar compounds effectively. An acidic mobile phase (e.g., with formic acid) ensures the carboxylic acid and tertiary amine are protonated, leading to sharp, symmetrical peaks. UV detection is suitable due to the aromatic ring's chromophore.

Step-by-Step Methodology:

-

Standard Preparation: Accurately weigh ~5 mg of the compound and dissolve it in 10 mL of a 50:50 acetonitrile:water mixture to create a 0.5 mg/mL stock solution.

-

Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm.

-

-

Analysis: Inject the standard and sample solutions. The purity is calculated by dividing the peak area of the main component by the total peak area of all components in the chromatogram.

Caption: HPLC-UV workflow for purity analysis.

Synthesis and Mechanistic Considerations

Several synthetic routes can produce (3-Dimethylamino-phenyl)-acetic acid, which is then treated with hydrochloric acid to yield the final product. A common and robust method involves the reductive amination of a keto-acid precursor.

Causality: This approach is advantageous because the starting materials are often commercially available, and the reaction conditions are generally mild. Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent as it is selective for the iminium ion intermediate over the ketone, minimizing side reactions.

Representative Synthetic Protocol: Reductive Amination

-

Reaction Setup: In a round-bottom flask, dissolve (3-formylphenyl)acetic acid (1.0 eq) in methanol.[4]

-

Amine Addition: Add a solution of dimethylamine (2.2 eq, typically as a solution in THF or water) to the flask.

-

pH Adjustment: Adjust the pH of the mixture to 6-7 using acetic acid. This is crucial for promoting the formation of the intermediate iminium ion without deactivating the amine.

-

Reduction: Add sodium cyanoborohydride (1.5 eq) portion-wise while monitoring the temperature. Stir the reaction at room temperature for 12-24 hours.

-

Workup: Quench the reaction by carefully adding 1M HCl until gas evolution ceases. Concentrate the mixture under reduced pressure to remove methanol.

-

Purification: Purify the crude product by recrystallization or flash chromatography to isolate the free base.

-

Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether or ethyl acetate. Add a stoichiometric amount of HCl (as a solution in ether or isopropanol) dropwise. The hydrochloride salt will precipitate.

-

Isolation: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Caption: Synthesis via reductive amination.

Chemical Reactivity and Stability

The molecule's reactivity is governed by its three primary functional groups: the carboxylic acid, the tertiary amine, and the aromatic ring.

-

Carboxylic Acid: Can undergo standard reactions such as esterification (with alcohols under acidic conditions) and amide bond formation (using coupling reagents like EDC or DCC).

-

Tertiary Amine: The lone pair on the nitrogen makes it basic and nucleophilic. It readily forms the hydrochloride salt. It can be oxidized to an N-oxide or quaternized with alkyl halides.

-

Aromatic Ring: The dimethylamino group is an activating, ortho-, para-director. However, the meta-position of the acetic acid moiety means electrophilic aromatic substitution will be directed to the positions ortho and para to the amine group.

| Reaction Type | Reagents | Product |

| Esterification | R-OH, H⁺ catalyst | (3-Dimethylamino-phenyl)-acetic acid ester |

| Amide Coupling | R-NH₂, EDC/HOBt | N-substituted-(3-Dimethylamino-phenyl)-acetamide |

| N-Oxidation | m-CPBA or H₂O₂ | (3-Dimethylamino-phenyl)-acetic acid N-oxide |

Stability and Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] It is a combustible solid but does not have a low flash point.[3] It is incompatible with strong oxidizing agents.

Applications in Research and Drug Development

(3-Dimethylamino-phenyl)-acetic acid hydrochloride is primarily valued as a versatile intermediate in the synthesis of more complex molecules.[1]

-

Pharmaceutical Scaffolding: Its structure is analogous to certain neurotransmitters, making it an attractive starting point for synthesizing novel compounds targeting the central nervous system.[1]

-

Building Block for Bioactive Molecules: It is used in the construction of enzyme inhibitors, receptor ligands, and other potential therapeutic agents. The dimethylamino group can serve as a key pharmacophoric feature or be modified to tune the molecule's properties.[1]

-

Organic Synthesis: In a broader context, it serves as a multifunctional reagent for creating diverse chemical libraries for high-throughput screening.

Caption: Role as a versatile chemical precursor.

Safety and Handling

As with any chemical reagent, proper handling is essential. The information below is a summary and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier.

| GHS Information | Description |

| Pictograms | GHS07 (Exclamation Mark)[3] |

| Signal Word | Warning[3] |

| Hazard Statements | H302: Harmful if swallowed.[3] H319: Causes serious eye irritation.[6] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.[5][6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6] |

Handling Recommendations:

-

Ventilation: Use in a well-ventilated area or under a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[7]

-

Spills: Sweep up solid spills carefully to avoid creating dust and place in a suitable container for disposal.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

(3-Dimethylamino-phenyl)-acetic acid hydrochloride is a valuable and versatile chemical intermediate. Its well-defined structure, enhanced solubility as a hydrochloride salt, and multifunctional reactivity make it a key component in the synthetic chemist's toolbox. A thorough understanding of its properties, handling requirements, and synthetic utility, as outlined in this guide, enables researchers to leverage this compound effectively and safely in the pursuit of novel chemical entities and therapeutic agents.

References

-

Wiley-VCH. Supporting Information. [Link]

-

PubChem. [3-(Aminomethyl)phenyl]acetic acid hydrochloride. [Link]

-

Pharmaffiliates. CAS No : 879-72-1 | Product Name : 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride. [Link]

-

PubChem. 3-(Dimethylamino)propyl (1-hydroxycyclopentyl)(phenyl)acetate--hydrogen chloride (1/1). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000042). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). [Link]

-

American Elements. (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride | CAS 1485417-01-3. [Link]

-

Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

-

Arkivoc. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. [Link]

-

PubChem. 1-Propanone, 3-(dimethylamino)-1-phenyl-, hydrochloride (1:1). [Link]

-

SpectraBase. 3-(Dimethylamino)-1-phenyl-1-propanone hydrochloride - Optional[13C NMR] - Spectrum. [Link]

Sources

- 1. Buy 3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride | 99528-15-1 [smolecule.com]

- 2. 132864-53-0|2-(3-(Dimethylamino)phenyl)acetic acid|BLD Pharm [bldpharm.com]

- 3. (Dimethylamino)(3-methylphenyl)acetic acid hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. (3-ForMyl-phenyl)-acetic acid synthesis - chemicalbook [chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. fishersci.com [fishersci.com]

Synthesis of (3-Dimethylamino-phenyl)-acetic acid hydrochloride

An In-depth Technical Guide to the Synthesis of (3-Dimethylamino-phenyl)-acetic acid Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for producing (3-Dimethylamino-phenyl)-acetic acid hydrochloride. Phenylacetic acid derivatives are crucial structural motifs in a vast array of biologically active molecules and serve as key building blocks in medicinal chemistry and drug development.[1][2] This document moves beyond a simple recitation of steps, offering a detailed, field-proven protocol grounded in chemical principles. It explains the causality behind experimental choices, outlines self-validating quality control measures, and provides a framework for researchers to reliably synthesize this important intermediate. The guide is structured to follow a logical progression from strategic planning and retrosynthesis to a step-by-step experimental protocol, characterization, and final purification.

Introduction: Strategic Importance of Substituted Phenylacetic Acids

Functionalized phenylacetic acids, characterized by a phenyl ring and a carboxylic acid group separated by a methylene bridge, are foundational components in the synthesis of numerous therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and antibiotics.[1] The ability to strategically place substituents on the phenyl ring is paramount for modulating a molecule's physicochemical properties, such as lipophilicity and pKa, and for fine-tuning its biological activity and pharmacokinetic profile.

The target molecule, (3-Dimethylamino-phenyl)-acetic acid, features a dimethylamino group at the meta position. This tertiary amine substituent significantly influences the electronic properties and basicity of the molecule, making it a valuable synthon for introducing a basic nitrogen center, which is often critical for receptor binding and bioavailability in drug candidates. This guide details a reliable synthetic route, emphasizing safety, efficiency, and purity.

Synthetic Strategy: A Multi-Step Pathway via Nitrile Hydrolysis

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests disconnecting the carboxylic acid group, leading back to a nitrile precursor, (3-Dimethylamino-phenyl)-acetonitrile. The nitrile group is a robust and versatile precursor to a carboxylic acid, readily introduced via nucleophilic substitution of a corresponding benzyl halide. This halide, in turn, can be synthesized from the more stable and commercially available 3-Dimethylamino-benzaldehyde. This multi-step approach is selected for its reliability, the use of well-understood transformations, and the accessibility of starting materials.

Caption: Retrosynthetic pathway for the target compound.

Alternative Synthetic Routes

While the nitrile hydrolysis pathway is detailed here, other methods for synthesizing phenylacetic acids exist. One notable alternative is the Willgerodt-Kindler reaction, which involves the rearrangement of an acetophenone in the presence of sulfur and an amine (like morpholine) to form a thioamide, which is then hydrolyzed.[1] This method is particularly effective but was not chosen as the primary route for this guide due to the potential for more complex purification of the intermediate thiomorpholide.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis, from the starting aldehyde to the final purified hydrochloride salt.

Overall Synthetic Scheme

The chosen pathway proceeds in four distinct chemical transformations followed by a final salt formation and purification step.

Caption: Overall multi-step synthesis workflow.

Step 1: Synthesis of (3-Dimethylamino-phenyl)-methanol

-

Principle & Rationale: This step involves the reduction of an aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is selected as the reducing agent due to its mild nature, high selectivity for aldehydes and ketones, and operational simplicity compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄). Methanol serves as a suitable protic solvent.

-

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-dimethylamino-benzaldehyde (1.0 eq) in methanol (approx. 10 mL per gram of aldehyde).

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add sodium borohydride (1.1 eq) in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by slowly adding 1 M hydrochloric acid until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volume of residue).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude alcohol, which can often be used in the next step without further purification.

-

Step 2: Synthesis of 1-(Chloromethyl)-3-(dimethylamino)benzene

-

Principle & Rationale: This transformation converts the primary alcohol into a more reactive benzyl chloride, an excellent electrophile for the subsequent nucleophilic substitution. Thionyl chloride (SOCl₂) is a highly effective reagent for this purpose, as the byproducts (SO₂ and HCl) are gaseous, which simplifies the workup.

-

Experimental Protocol:

-

Dissolve the crude (3-dimethylamino-phenyl)-methanol (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of alcohol) in a flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add thionyl chloride (1.2 eq) dropwise via a syringe.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice and basify with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude benzyl chloride.

-

Step 3: Synthesis of (3-Dimethylamino-phenyl)-acetonitrile

-

Principle & Rationale: This is a standard Sₙ2 reaction where the cyanide anion (⁻CN) displaces the chloride from the benzylic position to form a new carbon-carbon bond. Potassium cyanide (KCN) is used as the cyanide source, and a polar aprotic solvent like dimethyl sulfoxide (DMSO) is employed to solvate the potassium cation, thereby increasing the nucleophilicity of the cyanide anion.

-

CRITICAL SAFETY NOTE: Cyanide salts are extremely toxic. All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. Any cyanide-containing waste must be quenched with bleach (sodium hypochlorite) before disposal.

-

-

Experimental Protocol:

-

In a round-bottom flask, dissolve potassium cyanide (1.5 eq) in DMSO (approx. 5 mL per gram of KCN).

-

Add the crude 1-(chloromethyl)-3-(dimethylamino)benzene (1.0 eq), dissolved in a small amount of DMSO, to the cyanide solution.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into a large volume of water.

-

Extract the product with ethyl acetate or diethyl ether (3x).

-

Combine the organic extracts, wash thoroughly with water and then brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to yield the crude nitrile.

-

Step 4: Hydrolysis and Hydrochloride Salt Formation

-

Principle & Rationale: The final step involves the acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid. Using concentrated hydrochloric acid serves a dual purpose: it catalyzes the hydrolysis and, upon completion and workup, protonates the basic dimethylamino group and the carboxylic acid to form the desired hydrochloride salt.[1] Recrystallization is then used to obtain the pure product.

-

Experimental Protocol:

-

Combine the crude (3-dimethylamino-phenyl)-acetonitrile (1.0 eq) with concentrated hydrochloric acid (approx. 10-15 mL per gram of nitrile) in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux (typically around 100-110 °C) for 6-8 hours. The reaction can be monitored for the cessation of ammonia evolution (use a wet pH paper at the top of the condenser).

-

After the hydrolysis is complete, cool the reaction mixture in an ice bath. The product, (3-Dimethylamino-phenyl)-acetic acid hydrochloride, should precipitate as a solid.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold water, followed by a cold non-polar solvent like diethyl ether, to remove residual impurities.[3]

-

For further purification, recrystallize the crude solid from an appropriate solvent system, such as ethanol/water or isopropanol.[4]

-

Data Presentation and Characterization

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.

Table 1: Physicochemical and Spectroscopic Data

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Melting Point (°C) |

| (3-Dimethylamino-phenyl)-acetic acid | C₁₀H₁₃NO₂ | 179.22 | Solid | ~105-110 (as free base) |

| (3-Dimethylamino-phenyl)-acetic acid HCl | C₁₀H₁₄ClNO₂ | 215.68 | Crystalline Solid | Varies with purity |

Note: Data for the 4-substituted isomer is often reported and can be used as a reference point. For example, 4-(Dimethylamino)phenylacetic acid has a melting point of 105-108 °C.[5]

Expected Characterization Data:

-

¹H NMR: Peaks corresponding to the aromatic protons (with splitting patterns indicative of 1,3-disubstitution), a singlet for the methylene (-CH₂-) protons, and a singlet for the two methyl groups of the dimethylamino moiety.

-

¹³C NMR: Resonances for the aromatic carbons, the methylene carbon, the methyl carbons, and the carbonyl carbon of the carboxylic acid.

-

IR Spectroscopy: A broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch, and bands corresponding to C-N and aromatic C-H stretches.

-

Mass Spectrometry: A molecular ion peak corresponding to the mass of the free base or a fragment pattern consistent with the structure.

Concluding Remarks

The synthetic route outlined in this guide provides a reliable and scalable method for producing high-purity (3-Dimethylamino-phenyl)-acetic acid hydrochloride. By understanding the chemical principles behind each step—from the selective reduction of the initial aldehyde to the robust hydrolysis of the nitrile intermediate—researchers can confidently execute this synthesis. Adherence to the detailed protocols and safety precautions is essential for achieving successful and reproducible outcomes. This compound remains a valuable building block, and a mastery of its synthesis is a key asset for professionals in the field of drug discovery and development.

References

- Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. Benchchem.

- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv

- 4-(DIMETHYLAMINO)PHENYLACETIC ACID. LookChem.

- Technical Support Center: Purification of 3-(Dimethylamino)-1-phenylpropan-1-ol. Benchchem.

- β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Organic Syntheses Procedure.

Sources

An In-depth Technical Guide to (3-Dimethylamino-phenyl)-acetic acid hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of (3-Dimethylamino-phenyl)-acetic acid hydrochloride, a versatile chemical intermediate with significant potential in pharmaceutical research and development. Drawing upon established principles of organic synthesis, medicinal chemistry, and analytical science, this document offers field-proven insights into the synthesis, potential pharmacological applications, and analytical characterization of this compound. The information presented herein is intended to empower researchers, scientists, and drug development professionals to effectively leverage this molecule in their discovery and development workflows.

Chemical Properties and Structural Elucidation

(3-Dimethylamino-phenyl)-acetic acid hydrochloride is a substituted phenylacetic acid derivative. The presence of a dimethylamino group at the meta-position of the phenyl ring and the carboxylic acid moiety imparts a unique combination of basic and acidic properties to the molecule. The hydrochloride salt form enhances its solubility in aqueous media, a desirable characteristic for many biological and chemical applications.

Table 1: Physicochemical Properties of (3-Dimethylamino-phenyl)-acetic acid hydrochloride (Predicted and Analog-Based)

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₄ClNO₂ | - |

| Molecular Weight | 215.68 g/mol | - |

| Appearance | White to off-white solid (predicted) | Analogy to similar compounds |

| Melting Point | 147-150 °C (for 3-Aminophenylacetic acid) | Literature data for a related compound |

| Solubility | Soluble in water and alcohols (predicted) | General knowledge of hydrochloride salts |

| pKa (amine) | ~4-5 (predicted) | Analogy to substituted anilines |

| pKa (acid) | ~4-5 (predicted) | Analogy to phenylacetic acids |

Synthesis of (3-Dimethylamino-phenyl)-acetic acid hydrochloride

While a specific, optimized synthesis for (3-Dimethylamino-phenyl)-acetic acid hydrochloride is not extensively documented in publicly available literature, its synthesis can be logically derived from established methods for preparing substituted phenylacetic acids. A plausible and efficient synthetic strategy would involve the N,N-dimethylation of a suitable precursor such as 3-aminophenylacetic acid or the introduction of the acetic acid side chain to a pre-functionalized aniline derivative.

Synthetic Pathway Overview

A logical retro-synthetic analysis suggests that the target compound can be prepared from commercially available starting materials through a multi-step synthesis. A key intermediate in this proposed pathway is 3-aminophenylacetic acid.

Caption: Proposed synthetic pathway for (3-Dimethylamino-phenyl)-acetic acid hydrochloride.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a proposed methodology based on established chemical transformations and should be optimized for specific laboratory conditions.

Step 1: Reduction of 3-Nitrophenylacetic acid to 3-Aminophenylacetic acid

-

To a stirred solution of 3-nitrophenylacetic acid in a suitable solvent (e.g., ethanol, water), add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the iron salts.

-

Neutralize the filtrate with a base (e.g., sodium bicarbonate) to precipitate the 3-aminophenylacetic acid.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

Step 2: N,N-Dimethylation of 3-Aminophenylacetic acid (Eschweiler-Clarke Reaction)

-

To a flask containing 3-aminophenylacetic acid, add an excess of formaldehyde and formic acid.

-

Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC or LC-MS.

-

After the reaction is complete, cool the mixture and carefully add hydrochloric acid to quench the excess reagents and precipitate the hydrochloride salt of the product.

-

The crude (3-Dimethylamino-phenyl)-acetic acid can be isolated and purified by recrystallization.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude (3-Dimethylamino-phenyl)-acetic acid in a suitable organic solvent (e.g., isopropanol, diethyl ether).

-

Slowly add a solution of hydrochloric acid (e.g., in isopropanol or as a gas) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold, non-polar solvent, and dry under vacuum to yield (3-Dimethylamino-phenyl)-acetic acid hydrochloride.

Potential Pharmacological Applications and Mechanism of Action

Inferred Areas of Pharmacological Interest

-

Anticonvulsant Activity: Compounds containing a dimethylaminophenyl group have been investigated for their anticonvulsant properties.[2] The presence of this moiety in the target molecule suggests that it could be a candidate for screening in models of epilepsy and other seizure disorders.

-

Anticancer Potential: The dimethylaminophenyl group has been incorporated into molecules exhibiting anticancer activity.[3][4] Further studies could explore the cytotoxic effects of (3-Dimethylamino-phenyl)-acetic acid hydrochloride against various cancer cell lines.

-

Histamine H1 Receptor Antagonism: The N,N-dimethylaminoalkylphenyl scaffold is a key feature in some H1-histamine antagonists.[5] This suggests a potential for the title compound to be explored in the context of allergic conditions.

-

Chemical Intermediate: 3-Aminophenylacetic acid, a precursor, is a versatile intermediate in custom chemical synthesis for pharmaceuticals and functional materials.[6] The dimethylated derivative would similarly serve as a valuable building block.

Postulated Mechanism of Action

Given the structural similarity to other neuroactive and anti-inflammatory compounds, a potential mechanism of action for (3-Dimethylamino-phenyl)-acetic acid hydrochloride could involve the modulation of specific enzymes or receptors. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) containing a phenylacetic acid core structure act by inhibiting cyclooxygenase (COX) enzymes.[7] It is plausible that (3-Dimethylamino-phenyl)-acetic acid hydrochloride could exhibit similar inhibitory activity, thereby reducing the production of prostaglandins involved in inflammation and pain.[7] However, this remains a hypothesis pending experimental validation.

Caption: Postulated mechanism of action workflow.

Analytical Methods for Quality Control

Robust analytical methods are crucial for ensuring the purity and identity of (3-Dimethylamino-phenyl)-acetic acid hydrochloride. High-Performance Liquid Chromatography (HPLC) is a well-suited technique for this purpose.

HPLC Method for Purity Assessment (Proposed)

The following HPLC method is based on established procedures for the analysis of phenylacetic acid and its derivatives and should be validated for this specific compound.[8][9][10]

Table 2: Proposed HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for aromatic carboxylic acids. |

| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (Gradient or Isocratic) | The organic modifier allows for elution control, and the acid suppresses the ionization of the carboxylic acid for better peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 215 nm or 254 nm | The phenyl ring provides strong UV absorbance. |

| Column Temperature | 35 °C | Controlled temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Experimental Workflow for HPLC Analysis

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and pharmacological investigation of 2-(4-dimethylaminophenyl)-3,5-disubstituted thiazolidin-4-ones as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Effect of 4-(Dimethylamino)phenyl-5-oxopyrrolidines on Breast and Pancreatic Cancer Cell Colony Formation, Migration, and Growth of Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and structure-activity relationships of 2-(substituted phenyl)-3-[3-(N,N-dimethylamino)propyl]-1,3-thiazolidin-4-ones acting as H1-histamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. What is the mechanism of Aminophenazone? [synapse.patsnap.com]

- 8. Chromatogram Detail [sigmaaldrich.com]

- 9. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (3-Dimethylamino-phenyl)-acetic acid hydrochloride (CAS Number: 1373223-10-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Scaffold in Medicinal Chemistry

(3-Dimethylamino-phenyl)-acetic acid hydrochloride, a substituted phenylacetic acid derivative, represents a key building block in the landscape of modern medicinal chemistry. While its direct therapeutic applications are not extensively documented in publicly available literature, its structural motif is of significant interest to researchers engaged in the design and synthesis of novel bioactive molecules. The presence of a tertiary amine and a carboxylic acid function on a phenylacetic acid backbone provides a versatile platform for derivatization, enabling the exploration of a wide range of chemical space and potential biological activities. This guide aims to provide a comprehensive technical overview of this compound, from its synthesis and physicochemical characterization to its potential applications in drug discovery, grounded in established scientific principles and methodologies.

Molecular Profile and Physicochemical Characteristics

(3-Dimethylamino-phenyl)-acetic acid hydrochloride is a salt, which enhances its stability and solubility in aqueous media compared to its free base form. A thorough understanding of its physicochemical properties is paramount for its effective use in research and development.

Table 1: Physicochemical Properties of (3-Dimethylamino-phenyl)-acetic acid hydrochloride

| Property | Value | Source/Method |

| CAS Number | 1373223-10-9 | Chemical Abstracts Service |

| Molecular Formula | C₁₀H₁₄ClNO₂ | |

| Molecular Weight | 215.68 g/mol | |

| Appearance | White to off-white solid (predicted) | General observation for similar compounds |

| Melting Point | Not explicitly reported. Related compounds such as (Dimethylamino)(3-methylphenyl)acetic acid hydrochloride are solids.[1] | Literature data for analogous structures suggests a crystalline solid nature. |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | The hydrochloride salt form generally imparts aqueous solubility. |

| pKa | Not explicitly reported. The carboxylic acid proton is expected to have a pKa around 4-5, while the tertiary amine is expected to have a pKa around 8-9. | Estimated based on analogous structures. |

Synthesis Strategies: A Medicinal Chemist's Perspective

Several synthetic routes can be envisioned for the preparation of (3-Dimethylamino-phenyl)-acetic acid hydrochloride. The choice of a particular pathway depends on factors such as the availability of starting materials, desired scale, and safety considerations. Two plausible and widely applicable methods are the Willgerodt-Kindler reaction and a multi-step synthesis involving reductive amination.

The Willgerodt-Kindler Reaction: A Direct Approach

The Willgerodt-Kindler reaction offers a direct route to phenylacetic acid derivatives from the corresponding acetophenones.[2][3][4][5][6] This one-pot reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate, which is then hydrolyzed to the carboxylic acid.

Workflow Diagram: Willgerodt-Kindler Synthesis

Caption: Synthetic workflow for the Willgerodt-Kindler reaction.

Experimental Protocol: Willgerodt-Kindler Synthesis (Hypothetical)

-

Step 1: Thioamide Formation. In a round-bottom flask equipped with a reflux condenser, combine 3-dimethylaminoacetophenone (1 equivalent), elemental sulfur (2.5 equivalents), and dimethylamine (as a solution in a suitable solvent, e.g., THF or as dimethylamine hydrochloride with a base, 3 equivalents). Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Step 2: Hydrolysis. After completion of the initial reaction, cool the mixture to room temperature. Add a solution of sodium hydroxide (e.g., 20% aqueous solution) and heat to reflux for an additional 8-12 hours to hydrolyze the thioamide intermediate.

-

Step 3: Work-up and Purification. Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2. The product may precipitate out of solution. If not, extract the aqueous layer with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

-

Step 4: Hydrochloride Salt Formation. Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, until precipitation is complete. Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield (3-Dimethylamino-phenyl)-acetic acid hydrochloride.

Multi-step Synthesis via Reductive Amination: A Versatile Alternative

An alternative and often milder approach involves a multi-step synthesis starting from a suitable precursor, such as (3-formylphenyl)acetic acid.[7] This method offers greater control over the reaction conditions and is often preferred for substrates with sensitive functional groups. Reductive amination is a cornerstone of amine synthesis in medicinal chemistry.[8]

Workflow Diagram: Reductive Amination Synthesis

Caption: Synthetic workflow for the reductive amination pathway.

Experimental Protocol: Reductive Amination Synthesis (Hypothetical)

-

Step 1: Imine Formation and Reduction. To a stirred solution of (3-formylphenyl)acetic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add dimethylamine (as a solution or its hydrochloride salt with a non-nucleophilic base, 1.5-2 equivalents). Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation. Subsequently, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2 equivalents) portion-wise. Stir the reaction at room temperature until completion, as monitored by TLC.

-

Step 2: Work-up and Purification. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Step 3: Hydrochloride Salt Formation. Follow the procedure described in Step 4 of the Willgerodt-Kindler synthesis protocol.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized (3-Dimethylamino-phenyl)-acetic acid hydrochloride. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the N-methyl protons. The integration of these signals should correspond to the number of protons in the molecule. The ¹³C NMR spectrum will provide information on the number and types of carbon atoms present.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern.[9][10][11] For (3-Dimethylamino-phenyl)-acetic acid, the molecular ion peak (M+) corresponding to the free base would be observed. Common fragmentation patterns for phenylacetic acids involve cleavage of the bond between the carbonyl group and the benzylic carbon.[10]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups. Characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and the C-N bond of the tertiary amine would be expected.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound.[12] A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is commonly used for the analysis of such compounds.[13][14] Purity is determined by the area percentage of the main peak in the chromatogram.

-

Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity assessment.

Workflow Diagram: Analytical Characterization

Caption: Workflow for the analytical characterization of the target compound.

Potential Applications in Drug Discovery and Development

-

Scaffold for Library Synthesis: The presence of both a carboxylic acid and a tertiary amine allows for diverse derivatization. The carboxylic acid can be converted to amides, esters, or other functional groups, while the tertiary amine can be further alkylated or used as a handle for salt formation or conjugation. This makes the compound an attractive starting point for the synthesis of compound libraries for high-throughput screening.

-

Neurological and Psychiatric Disorders: The phenylacetic acid moiety is a common feature in molecules targeting the central nervous system. For instance, it is a known metabolite of phenylalanine. The dimethylamino group can influence the compound's ability to cross the blood-brain barrier and interact with various receptors and transporters. Derivatives of this scaffold could be explored for their potential as antidepressants, anxiolytics, or neuroprotective agents.[16]

-

Antimicrobial and Anticancer Agents: Phenylacetic acid derivatives have been reported to possess antimicrobial and anticancer properties.[15][17] The specific substitution pattern of (3-Dimethylamino-phenyl)-acetic acid could lead to novel compounds with enhanced potency or selectivity against various pathogens or cancer cell lines.

Signaling Pathway Diagram: Potential Areas of Investigation

Caption: Potential biological pathways for investigation.

Conclusion and Future Directions

(3-Dimethylamino-phenyl)-acetic acid hydrochloride is a valuable and versatile chemical entity for researchers in the field of drug discovery and medicinal chemistry. While this guide provides a foundational understanding of its synthesis, characterization, and potential applications based on established chemical principles and data from related compounds, further experimental investigation is warranted. The development of detailed and optimized synthetic protocols, comprehensive characterization of its physicochemical properties, and systematic evaluation of its biological activity in various in vitro and in vivo models will be crucial to fully unlock the potential of this intriguing molecule and its derivatives.

References

- Process for the preparation of 3-dimethylamino-1-phenyl-1-\m-chlorophenyl\ propan-2-ol and intermediate for this process - Googleapis.com. (URL not available)

- (3-ForMyl-phenyl)-acetic acid synthesis - ChemicalBook. (URL not available)

- An In-depth Technical Guide to the Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol - Benchchem. (URL not available)

- Willgerodt rearrangement - Wikipedia. (URL not available)

- Willgerodt-Kindler Reaction - SynArchive. (URL not available)

- (Dimethylamino)(3-methylphenyl)acetic acid hydrochloride AldrichCPR | Sigma-Aldrich. (URL not available)

- Diethylamino-phenyl-acetic acid hydrochloride | 1097635-16-9 | Benchchem. (URL not available)

- Willgerodt Rearrangement - Unacademy. (URL not available)

- Willgerodt‐Kindler Reac1on - MSU chemistry. (URL not available)

- (Dimethylamino)(3-methylphenyl)acetic acid hydrochloride. (URL not available)

- Willgerodt-Kindler Reaction - Organic Chemistry Portal. (URL not available)

- Mass Spectrometry: Fragment

- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. (URL not available)

- 3-(Dimethylamino)propyl (1-hydroxycyclopentyl)(phenyl)acetate--hydrogen chloride (1/1) | C18H28ClNO3 | CID 59611 - PubChem. (URL not available)

- A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC - PubMed Central. (URL not available)

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL not available)

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042)

- Scheme 3.

- Synthesis of 2-[(3,4,5-Triphenyl)

- US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google P

- 132864-53-0|2-(3-(Dimethylamino)phenyl)acetic acid - BLDpharm. (URL not available)

- Application Note: HPLC Method for Purity Analysis of 3-(Dimethylamino)-1-phenylpropan-1-ol - Benchchem. (URL not available)

- US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google P

- EP0022310A2 - Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl)

- In vitro Bioassay Services for Antibody Drug Discovery - ProBio CDMO. (URL not available)

- A Technical Guide to the Physicochemical Properties of 3-(Dimethylamino)-1-phenylpropan-1-ol - Benchchem. (URL not available)

- Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)

- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (URL not available)

- Application Notes and Protocols: 3-(Dimethylamino)-1-phenylpropan-1-ol as a Versatile Intermediate for API Synthesis - Benchchem. (URL not available)

- A Reductive Amination Using Methyl Esters as Nominal Electrophiles - - Nottingham ePrints. (URL not available)

- EP1554279B1 - Process for the preparation of zaleplon - Google P

- Reductive Amination in the Synthesis of Pharmaceuticals - OUCI. (URL not available)

- Phenyl Stationary Phases for HPLC - Element Lab Solutions. (URL not available)

- CN1268604C - Industrial preparation method for 3-amino phenylacetic acid - Google P

- (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride | CAS 1485417-01-3. (URL not available)

- Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine - Scribd. (URL not available)

- Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination - The Doyle Group. (URL not available)

- Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC Intern

- Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calcul

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL not available)

- (PDF) Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)

Sources

- 1. (Dimethylamino)(3-methylphenyl)acetic acid hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. Willgerodt Rearrangement [unacademy.com]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 7. (3-ForMyl-phenyl)-acetic acid synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. elementlabsolutions.com [elementlabsolutions.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. inventivapharma.com [inventivapharma.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of (3-Dimethylamino-phenyl)-acetic acid hydrochloride

An In-Depth Technical Guide to Elucidating the Biological Activity of (3-Dimethylamino-phenyl)-acetic acid hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and characterize the biological activity of the novel compound, (3-Dimethylamino-phenyl)-acetic acid hydrochloride. Given the limited publicly available data on this specific molecule, this document serves as a detailed roadmap, outlining a logical, multi-tiered experimental approach to uncover its potential pharmacological effects and mechanism of action. The protocols and strategies described herein are grounded in established scientific principles and methodologies for the characterization of new chemical entities.

Introduction to (3-Dimethylamino-phenyl)-acetic acid hydrochloride

(3-Dimethylamino-phenyl)-acetic acid hydrochloride is a synthetic organic compound featuring a phenylacetic acid backbone with a dimethylamino substituent on the phenyl ring. Its chemical structure suggests potential interactions with biological systems, particularly within the central nervous system (CNS), as similar structural motifs are present in various known psychoactive and neurologically active compounds. For instance, related structures have been associated with analgesic and antidepressant-like properties[1][2]. The hydrochloride salt form of the compound generally confers improved water solubility, making it suitable for a range of in vitro and in vivo experimental applications[3].

The critical first step in evaluating the therapeutic potential of any new chemical entity is a thorough characterization of its biological activity. This guide will outline a systematic approach to this process, beginning with broad-based screening and progressively narrowing the focus to identify specific molecular targets and mechanisms of action.

A Strategic Framework for Biological Activity Profiling

A logical and efficient workflow is essential for the characterization of a novel compound. The proposed strategy is a tiered approach, designed to maximize information gathering while conserving resources. This workflow begins with high-throughput screening to identify general neuronal effects, followed by more focused assays to deconstruct the specific molecular interactions.

Caption: Hypothetical modulation of a GABA-A receptor by the test compound.

Tier 3: In-depth Mechanistic Analysis with Patch-Clamp Electrophysiology

For compounds demonstrating robust and specific activity in Tier 2, whole-cell patch-clamp electrophysiology offers the gold standard for detailed mechanistic investigation.[4][5][6] This technique allows for precise control of the neuronal membrane potential and direct measurement of ion channel currents, providing unparalleled insight into the compound's effect on neuronal excitability.[7][8]

Whole-Cell Patch-Clamp

In the whole-cell configuration, a glass micropipette forms a tight seal with the cell membrane, which is then ruptured to allow electrical access to the cell's interior. This enables the recording of currents across the entire cell membrane.[5][7]

Experimental Protocol: Whole-Cell Voltage-Clamp Recording

-

Preparation: Use cultured neurons or acute brain slices. Prepare artificial cerebrospinal fluid (ACSF) for perfusing the cells and an intracellular solution for filling the patch pipette.[4]

-

Obtaining a Recording: Under a microscope, guide the micropipette to a neuron and form a high-resistance "gigaohm" seal. Apply suction to rupture the membrane patch and achieve the whole-cell configuration.[8]

-

Voltage-Clamp Mode: Clamp the membrane potential at a holding potential (e.g., -70 mV). This allows for the recording of voltage-gated ion currents.

-

Compound Perfusion: After establishing a stable baseline recording, perfuse the ACSF containing a known concentration of (3-Dimethylamino-phenyl)-acetic acid hydrochloride over the cell.

-

Data Acquisition and Analysis: Record any changes in holding current or in evoked currents (e.g., those elicited by voltage steps or by application of a neurotransmitter like GABA or NMDA). An increase in an outward current or a decrease in an inward current would suggest an inhibitory effect, and vice-versa.

| Parameter | Description | Potential Effect of Compound |

| Holding Current | The current required to maintain the clamped membrane potential. | A shift in holding current can indicate modulation of resting ion channel activity. |

| GABA-evoked Current | Inward chloride current elicited by application of GABA. | Potentiation or inhibition of this current would confirm modulation of GABA-A receptors. |

| NMDA-evoked Current | Inward cation current elicited by application of NMDA. | Blockade or enhancement of this current would indicate interaction with NMDA receptors. |

| Voltage-gated Na+/K+ Currents | Currents responsible for action potential generation. | Modulation of these currents would directly impact neuronal excitability. |

Conclusion and Future Directions

This guide presents a systematic and comprehensive strategy for characterizing the biological activity of (3-Dimethylamino-phenyl)-acetic acid hydrochloride. By progressing through the proposed tiers of experimentation, researchers can efficiently move from broad screening to a detailed mechanistic understanding of this novel compound. Positive findings from this in vitro cascade, particularly the identification of a specific molecular target and a clear mechanism of action, would provide a strong rationale for advancing the compound to in vivo models to explore its potential therapeutic efficacy and safety profile.

References

-

JoVE. Whole Cell Patch Clamp Protocol. [Link]

-

Axol Bioscience. Whole Cell Patch Clamp Protocol. [Link]

-

University of Bristol. Patch-clamp-protocol-final.pdf. [Link]

-

Neuroservice. NMDA-receptors functional assays for CNS diseases. [Link]

-

Creative Bioarray. Patch-Clamp Recording Protocol. [Link]

-

Axion BioSystems. Neural Activity Assay. [Link]

-

SpringerLink. The Use of Ligand Binding in Assays of NMDA Receptor Function. [Link]

-

ResearchGate. In vitro neuronal activity assay as drug screening platforms. [Link]

-

PubMed Central. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. [Link]

-

PLOS ONE. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. [Link]

-

Creative Biolabs. Neuronal Microelectrode Array (MEA) Assay Service. [Link]

-

InnoSer. In vitro neurology assays. [Link]

-

Sartorius. Neuronal Activity. [Link]

-

ResearchGate. Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR)... [Link]

-

Reaction Biology. NMDA Biochemical Binding Assay Service. [Link]

-

NCBI Bookshelf. GABA Receptor Physiology and Pharmacology. [Link]

-

PubMed Central. Structure, Function, and Modulation of GABAA Receptors. [Link]

-

MDPI. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. [Link]

-

Wikipedia. GABAA receptor. [Link]

-

PubChem. [3-(Aminomethyl)phenyl]acetic acid hydrochloride. [Link]

-

PubChem. 1-Propanone, 3-(dimethylamino)-1-phenyl-, hydrochloride (1:1). [Link]

-

PubChem. 3-(Dimethylamino)propyl chloride hydrochloride. [Link]

-

PubChem. 3-(Dimethylamino)phenylboronic Acid Hydrochloride. [Link]

-

Arkivoc. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. [Link]

-

PubChem. 3-(Dimethylamino)-1-phenylpropan-1-ol hydrochloride. [Link]

-

PubChem. 3-(Dimethylamino)propyl (1-hydroxycyclopentyl)(phenyl)acetate--hydrogen chloride (1/1). [Link]

- Google Patents. Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

-

PubChem. 3'-Hydroxyphenylacetic acid. [Link]

-

PubMed Central. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy 3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride | 99528-15-1 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. Patch Clamp Protocol [labome.com]

- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 6. docs.axolbio.com [docs.axolbio.com]

- 7. Whole Cell Patch Clamp Protocol [protocols.io]

- 8. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

(3-Dimethylamino-phenyl)-acetic acid hydrochloride solubility and stability

An In-depth Technical Guide to the Solubility and Stability of (3-Dimethylamino-phenyl)-acetic acid hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of (3-Dimethylamino-phenyl)-acetic acid hydrochloride, a key organic building block.[1] Intended for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to explain the scientific rationale behind experimental design. We will explore methodologies for determining aqueous and organic solubility, establishing a pH-solubility profile, and conducting forced degradation studies in line with regulatory expectations. The overarching goal is to equip scientists with the necessary tools to generate a robust data package, crucial for informed decision-making in pharmaceutical development and chemical research.

Physicochemical Foundation

A thorough understanding of a molecule's intrinsic properties is the bedrock of any solubility or stability investigation. (3-Dimethylamino-phenyl)-acetic acid hydrochloride is a salt, composed of an organic molecule featuring three key functional groups: a tertiary amine (the dimethylamino group), a carboxylic acid, and a phenyl ring, which is salified with hydrochloric acid.

Table 1: Core Physicochemical Properties of (3-Dimethylamino-phenyl)-acetic acid hydrochloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₆ClNO₂ | [2] |

| Molecular Weight | 229.70 g/mol | [2] |

| Physical Form | Solid |

| Structural Features | Tertiary amine, Carboxylic acid, Aromatic ring, Hydrochloride salt | N/A |

The presence of both a basic tertiary amine and an acidic carboxylic acid makes the parent molecule zwitterionic at certain pH values. However, as a hydrochloride salt, the tertiary amine is protonated, rendering the compound a cationic species with an overall positive charge. This salt form is deliberately chosen in chemical synthesis and pharmaceutical development to significantly enhance aqueous solubility compared to the free base form.[2]

Solubility Profile Characterization

Solubility is a critical attribute that influences everything from reaction kinetics in synthesis to bioavailability in drug products. A comprehensive solubility assessment is therefore non-negotiable.

Scientific Rationale for Solubility Testing

The hydrochloride salt form suggests good aqueous solubility. However, quantitative data is essential. The compound's pKa will govern its pH-dependent solubility. As a cationic drug, its solubility is expected to be higher at lower pH values where the molecule remains fully protonated. While the Henderson-Hasselbalch equation can offer a rough estimation, it often fails to accurately predict the complex pH-solubility profiles of real-world cationic drugs in buffer systems, making empirical measurement indispensable.[3][4]

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

The gold standard for solubility determination is the shake-flask method, which measures the concentration of a saturated solution at equilibrium.

Methodology:

-

Preparation: Add an excess amount of (3-Dimethylamino-phenyl)-acetic acid hydrochloride to a series of vials, each containing a known volume of the desired solvent (e.g., deionized water, 0.1 N HCl, phosphate-buffered saline pH 7.4, ethanol).

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of this period is crucial for confirming saturation.

-

Sample Collection & Preparation: Withdraw an aliquot from each vial. Immediately filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

-

Analysis: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC-UV.

Data Presentation: Illustrative Solubility Data

The results of such an experiment should be summarized in a clear, tabular format.

Table 2: Hypothetical Solubility of (3-Dimethylamino-phenyl)-acetic acid hydrochloride at 25°C

| Solvent System | Solubility (mg/mL) |

|---|---|

| Deionized Water | > 50 |

| 0.1 N HCl | > 100 |

| Phosphate Buffer (pH 7.4) | ~ 35 |

| Ethanol | ~ 20 |

| DMSO | > 150 |

Note: The data in this table is illustrative and represents a plausible outcome for a compound of this nature.

Visualization: Solubility Determination Workflow

The following diagram outlines the logical flow of the shake-flask solubility experiment.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile and Forced Degradation

Evaluating the chemical stability of a compound is a cornerstone of drug development and chemical handling. Forced degradation, or stress testing, is a systematic process to identify potential degradation products and pathways, which is mandated by regulatory bodies like the ICH.[5][6] The goal is to induce degradation, typically in the range of 5-20%, to ensure that any stability-indicating analytical method is fit for purpose.[7]

Visualization: Forced Degradation Study Overview

The overall strategy involves exposing the compound to multiple stress conditions in parallel.

Caption: High-level workflow for a forced degradation study.

Protocols for Stress Conditions

The following protocols are designed to be starting points and should be adjusted based on the observed stability of the molecule.[8]

3.2.1 Hydrolytic Stability

-

Rationale: To assess susceptibility to acid- and base-catalyzed hydrolysis.

-

Acidic Conditions: Dissolve the compound in 0.1 N HCl to a known concentration (e.g., 1 mg/mL). Reflux at 60°C for 30 minutes to several hours.[7][9]

-

Basic Conditions: Dissolve the compound in 0.1 N NaOH to the same concentration. Reflux at 60°C for 30 minutes to several hours.[7][9]

-

Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples immediately before analysis to prevent further degradation.

3.2.2 Oxidative Stability

-

Rationale: To evaluate the molecule's sensitivity to oxidation. The tertiary amine is a likely site for oxidation.

-

Conditions: Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂) at room temperature.[9] Protect the solution from light.

-

Sampling: Monitor the reaction over time (e.g., up to 7 days), collecting samples at appropriate intervals.

3.2.3 Thermal Stability

-

Rationale: To assess the stability of the solid form at elevated temperatures.

-

Conditions: Place a known quantity of the solid compound in a controlled temperature/humidity chamber (e.g., 70°C with ambient or controlled humidity) for an extended period (e.g., 1-2 months).[9]

-

Sampling: Analyze samples at predetermined checkpoints.

3.2.4 Photostability

-

Rationale: To determine if the compound degrades upon exposure to light, as specified in ICH guideline Q1B.

-

Conditions: Expose both the solid compound and a solution (in a photostabile solvent like water) to a calibrated light source that emits both UV and visible light. A control sample should be wrapped in aluminum foil to shield it from light.

-

Analysis: Compare the light-exposed samples to the dark control to quantify photodegradation.

Potential Degradation Pathways

Based on the structure, the most probable degradation pathway under these stress conditions is the oxidation of the electron-rich dimethylamino group.

-

N-Oxidation: The nitrogen atom of the tertiary amine can be oxidized by H₂O₂ to form an N-oxide derivative. This is a common metabolic and chemical degradation pathway for tertiary amines.

-

N-Demethylation: A more strenuous oxidative condition could potentially lead to the cleavage of one or both methyl groups from the nitrogen atom.

Visualization: Potential Oxidative Degradation Pathway

Caption: Hypothesized N-oxidation degradation pathway.

Stability-Indicating Analytical Method

A robust analytical method is essential to accurately quantify the parent compound and separate it from all potential degradation products, process impurities, and excipients. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the industry standard for this purpose.[6][7]

Protocol: RP-HPLC Method Development Strategy

-

Column Selection: Start with a versatile, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

-

Wavelength Selection: Determine the UV absorbance maximum (λₘₐₓ) of the compound by running a UV scan. This is typically the starting point for the detector wavelength.

-

Mobile Phase Optimization:

-

Aqueous Component: Use a buffer to control the pH. A pH of around 3.0 (e.g., using phosphate or formate buffer) will ensure both the carboxylic acid is protonated and the tertiary amine remains protonated, leading to good peak shape.

-

Organic Component: Use acetonitrile or methanol as the organic modifier.

-

Gradient Elution: Develop a gradient elution method (e.g., starting at 5% organic and ramping up to 95% organic) to ensure that all potential degradants, which may have different polarities, are eluted from the column.

-

-

Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are critical for demonstrating specificity.

Data Presentation: Illustrative Chromatographic Data

Table 3: Hypothetical HPLC Results for an Oxidative Stress Sample

| Peak ID | Retention Time (min) | Identity | Peak Area (%) |

|---|---|---|---|

| 1 | 3.5 | N-Oxide Degradant | 12.5 |

| 2 | 8.2 | Parent Compound | 86.1 |

| 3 | 10.1 | Unknown Degradant | 1.4 |

Note: This data illustrates how a well-resolved chromatogram can separate the parent peak from its degradation products, allowing for accurate quantification.

Conclusion

The characterization of (3-Dimethylamino-phenyl)-acetic acid hydrochloride's solubility and stability is a multi-faceted process that requires rigorous experimental design and scientifically sound interpretation. By employing systematic approaches like the shake-flask method for solubility and comprehensive forced degradation studies, researchers can build a robust understanding of the molecule's behavior. This knowledge is fundamental for its successful application, whether in optimizing a synthetic route, formulating a stable drug product, or meeting stringent regulatory requirements. The methodologies and frameworks presented in this guide provide a validated pathway to achieving these critical objectives.

References

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

-

(Dimethylamino)(3-methylphenyl)acetic acid hydrochloride. Bluestar US. [Link]

-

Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Forced Degradation Studies. MedCrave online. [Link]

-

Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharmatutor. [Link]

-

Avdeef, A. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. [Link]

-

Description and Solubility. U.S. Pharmacopeia. [Link]

-

3-(Dimethylamino)propyl (1-hydroxycyclopentyl)(phenyl)acetate--hydrogen chloride (1/1). PubChem. [Link]

-

Bassi, P., et al. Solubility data and pK a values of a few drugs that demonstrate pH-dependent solubility. ResearchGate. [Link]

-

Hoppe, M., et al. (2023). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. ResearchGate. [Link]

-

HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica. [Link]

-

Acetic acid 1603. NIOSH. [Link]

-

Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. ResearchGate. [Link]

-

Dimethylamino-(3-fluoro-phenyl)-acetic acid. Bluestar US. [Link]

-

Vandana, & Chaudhary, A. K. (2010). Validated Reverse Phase HPLC Method for the Determination of Acetic acid Content in Hard Gelatin Capsule Shells from animal origin. Asian Journal of Research in Chemistry. [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

-

Medicinal Chemistry - III B. Pharm VI - PRACTICAL LAB MANUAL. JSS College of Pharmacy. [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. Buy 3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride | 99528-15-1 [smolecule.com]

- 3. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. biomedres.us [biomedres.us]

- 7. ijrpp.com [ijrpp.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ajpsonline.com [ajpsonline.com]

(3-Dimethylamino-phenyl)-acetic acid hydrochloride as a synthetic auxin analog

An In-Depth Technical Guide to (3-Dimethylamino-phenyl)-acetic acid hydrochloride as a Synthetic Auxin Analog

Foreword

The study of phytohormones, the signaling molecules that govern plant growth and development, remains a cornerstone of plant biology and agricultural science. Among these, auxin stands out for its pleiotropic effects, influencing everything from cell elongation and division to organ patterning and responses to environmental stimuli. Synthetic molecules that mimic the activity of natural auxins have proven invaluable, not only as commercial herbicides and growth regulators but also as precise chemical tools for dissecting the complexities of auxin signaling. This guide provides a detailed technical overview of (3-Dimethylamino-phenyl)-acetic acid hydrochloride, a synthetic analog of the principal natural auxin, indole-3-acetic acid (IAA). We will explore its mechanism of action through the lens of the canonical auxin signaling pathway, outline a robust bioassay for validating its activity, and discuss its potential applications for researchers in plant science and chemical biology.

Physicochemical Profile and Molecular Structure

A thorough understanding of a compound's activity begins with its physical and chemical properties. (3-Dimethylamino-phenyl)-acetic acid hydrochloride is a synthetic compound designed to mimic the structural and functional characteristics of natural auxins.

| Property | Value | Source |

| Compound Name | (3-Dimethylamino-phenyl)-acetic acid hydrochloride | - |

| CAS Number | 132864-53-0 (for free acid) | [1][2] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | |

| Molecular Weight | 215.68 g/mol | |

| Canonical SMILES | CN(C)C1=CC(=CC=C1)CC(=O)O.Cl | - |

| Form | Solid | - |

Molecular Structure Visualization

The structure of (3-Dimethylamino-phenyl)-acetic acid hydrochloride features an aromatic ring and a carboxylic acid side chain, which are known structural requirements for auxin activity.

Caption: The canonical auxin signaling pathway initiated by an auxin analog.

General Synthetic Strategy

While a specific, peer-reviewed synthesis for (3-Dimethylamino-phenyl)-acetic acid hydrochloride is not readily available in the literature, a plausible synthetic route can be devised based on established methods for preparing substituted phenylacetic acids. One common strategy involves the palladium-catalyzed Suzuki coupling reaction. [3] A Generalized Approach:

-